- Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazoleScience China: Chemistry, 2019, 62(5), 592-596,
Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

95798-23-5 structure
상품 이름:Benzyl 4-hydroxypiperidine-1-carboxylate
Benzyl 4-hydroxypiperidine-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Benzyl 4-hydroxypiperidine-1-carboxylate
- Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- N-Benzyloxycarbonyl-4-Hydroxypiperidine
- N-CBZ-4-HYDROXY-1-PIPERIDINE
- 1-(Benzyloxycarbonyl)-4-piperidinol
- 1-Benzyloxycarbonyl-4-hydroxypiperidine
- 1-Benzyloxycarbonyl-4-piperidinol
- 1-Carbobenzoxy-4-hydroxypiperidine
- 1-Carbobenzoxy-4-piperidinol
- 1-Cbz-4-hydroxypiperidine
- 1-Cbz-4-piperidinol
- 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
- 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
- (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
- phenylmethyl 4-hydroxypiperidinecarboxylate
- 4-hydroxy-N-CBZ-piperidine
- 1-N-
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
- 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
- 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
- N-(Benzyloxycarbonyl)-4-hydroxypiperidine
- N-(Benzyloxycarbonyl)piperidin-4-ol
- N-Cbz-piperidin-4-ol
- Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
- benzyl 4hydroxy-1-piperidinecarboxylate
- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- MB02152
- N-benzyloxycarbonyl piperidin-4-ol
- N-CBZ-4-HYDROXYPIPERIDINE
- SY010998
- EN300-69989
- benzyl 4-hydroxypiperidine-2-carboxylate
- 1-(Benzyloxycarbonyl)piperidin-4-ol
- AB6216
- J-519809
- 1-carbobenzyloxypiperidin-4-ol
- JKIUUDJOCYHIGY-UHFFFAOYSA-N
- Z352927960
- N-benzyloxycarbonyl-4-hydroxy-piperidine
- benzyl 4-hydroxy-1-piperidine carboxylate
- 1-(Carbobenzyloxy)piperidin-4-ol
- SCHEMBL77639
- CS-W008246
- PS-6154
- N-benzyloxycarbonyl 4-hydroxypiperidine
- Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
- 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
- BCP12930
- C13H17NO3
- phenylmethyl 4-hydroxy-1-piperidine carboxylate
- B0G
- MFCD01863722
- DTXSID60383265
- B4869
- AC-16354
- AKOS009157555
- 1-benzyloxycarbonylpiperidine-4-ol
- 4-hydroxy-N-(benzyloxycarbonyl)piperidine
- 95798-23-5
-
- MDL: MFCD01863722
- 인치: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
- InChIKey: JKIUUDJOCYHIGY-UHFFFAOYSA-N
- 미소: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 235.120843g/mol
- 표면전하: 0
- XLogP3: 1.5
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 3
- 동위원소 질량: 235.120843g/mol
- 단일 동위원소 질량: 235.120843g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 49.8Ų
- 중원자 수량: 17
- 복잡도: 243
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
실험적 성질
- 색과 성상: 액체
- 밀도: 1.554 g/mL at 25 °C(lit.)
- 비등점: 167 °C/0.2 mmHg(lit.)
- 플래시 포인트: 화씨 온도: 230°f
섭씨: 110 ° c - 굴절률: n20/D 1.543(lit.)
- PSA: 49.77000
- LogP: 1.71780
Benzyl 4-hydroxypiperidine-1-carboxylate 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36-S37/39
-
위험물 표지:
- 위험 용어:R36/37/38
Benzyl 4-hydroxypiperidine-1-carboxylate 세관 데이터
- 세관 번호:2933399090
- 세관 데이터:
중국 세관 번호:
2933399090개요:
2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Benzyl 4-hydroxypiperidine-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-5g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 98% | 5g |
¥46 | 2023-02-17 | |
Enamine | EN300-69989-0.25g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-69989-2.5g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
Enamine | EN300-69989-100.0g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 100.0g |
$314.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4869-25G |
Benzyl 4-Hydroxy-1-piperidinecarboxylate |
95798-23-5 | >98.0%(GC) | 25g |
¥190.00 | 2024-04-15 | |
Enamine | EN300-69989-5.0g |
benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 95.0% | 5.0g |
$32.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LB713-100g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 97% | 100g |
1240.0CNY | 2021-08-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047349-100g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 98% | 100g |
¥282.00 | 2024-04-23 | |
Ambeed | A173100-1g |
Benzyl 4-hydroxypiperidine-1-carboxylate |
95798-23-5 | 97% | 1g |
$6.0 | 2025-02-26 | |
Chemenu | CM115938-100g |
1-Cbz-4-hydroxypiperidine |
95798-23-5 | 95%+ | 100g |
$56 | 2024-07-18 |
Benzyl 4-hydroxypiperidine-1-carboxylate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 2 h, rt
1.2 rt; 8 h, rt
1.2 rt; 8 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt
1.2 Solvents: Dichloromethane , Water
1.2 Solvents: Dichloromethane , Water
참조
- Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidinesHeterocycles, 2009, 77(1), 417-432,
합성회로 3
반응 조건
1.1 Reagents: Sodium Solvents: Methanol ; 1 h, 0 °C; 2 h, 0 °C → rt
참조
- Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transferNature Communications, 2022, 13(1),,
합성회로 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
- Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase., European Patent Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
참조
- Conjugated chemical inducers of degradation and methods of use, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
참조
- Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
참조
- Oxidation of Secondary Methyl Ethers to KetonesJournal of Organic Chemistry, 2017, 82(13), 6671-6679,
합성회로 8
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
참조
- Preparation of heterocyclic peptide derivatives as growth hormone secretagogues, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom TransferAsian Journal of Organic Chemistry, 2022, 11(11),,
합성회로 10
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetic acid ; pH 6.5 - 7
1.2 Reagents: Acetic acid ; pH 6.5 - 7
참조
- 2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases, India, , ,
합성회로 11
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl CompoundsAngewandte Chemie, 2014, 53(12), 3236-3240,
합성회로 12
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 5 h, 0 °C
참조
- Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; cooled; 30 min, rt
참조
- Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases, World Intellectual Property Organization, , ,
합성회로 14
반응 조건
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanolTetrahedron, 2005, 61(52), 12227-12237,
합성회로 15
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Treatment of congestive heart failure with growth hormone secretagogues, World Intellectual Property Organization, , ,
합성회로 16
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists, World Intellectual Property Organization, , ,
합성회로 17
반응 조건
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
합성회로 18
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
참조
- Oligospiroketals as novel molecular rodsChemistry - A European Journal, 2007, 13(17), 4859-4872,
합성회로 19
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, rt
참조
- Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeationBioorganic Chemistry, 2002, 30(4), 285-301,
합성회로 20
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → 25 °C; 12 h, 25 °C
참조
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials
- 1-Piperidinecarboxylic acid, 4-(acetyloxy)-, phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- Piperidin-4-ol
- Phenylmethyl 4-[(2-methyl-1-propen-1-yl)oxy]-1-piperidinecarboxylate
Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 4-hydroxypiperidine-1-carboxylate 관련 문헌
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate) 관련 제품
- 1685-33-2(Cbz-D-Valine)
- 109397-72-0(N-Cbz-4,4'-bipiperidine)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 1155-64-2(H-Lys(Z)-OH)
- 120278-07-1(benzyl 4-aminopiperidine-1-carboxylate)
- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)
- 1152-61-0(Z-Asp-OH)
- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 109840-91-7(N-Benzyloxycarbonyl Nortropine)
- 2018-66-8(N-Cbz-L-leucine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate

순결:99%
재다:500g
가격 ($):175.0